molecular formula C21H22O2Si B13906974 (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol CAS No. 188524-93-8

(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol

Cat. No.: B13906974
CAS No.: 188524-93-8
M. Wt: 334.5 g/mol
InChI Key: ZWIUAQXBOJMKAV-SFHVURJKSA-N
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Description

(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol: is an organic compound that features a triphenylsilyl group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol typically involves the reaction of triphenylsilanol with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals

Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs. Its ability to protect hydroxyl groups makes it valuable in the development of complex drug molecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The triphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which selectively cleave the triphenylsilyl group, regenerating the free hydroxyl group.

Comparison with Similar Compounds

  • (2S)-1-[(Trimethylsilyl)oxy]propan-2-ol
  • (2S)-1-[(Tert-butyldimethylsilyl)oxy]propan-2-ol
  • (2S)-1-[(Triisopropylsilyl)oxy]propan-2-ol

Comparison:

  • (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is unique due to the bulkiness of the triphenylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl or tert-butyldimethylsilyl.
  • The triphenylsilyl group also offers enhanced stability under acidic and basic conditions, making it suitable for a wider range of synthetic applications.
  • Compared to triisopropylsilyl, the triphenylsilyl group provides similar steric protection but with different electronic properties, which can influence the reactivity of the protected molecule.

Properties

CAS No.

188524-93-8

Molecular Formula

C21H22O2Si

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-1-triphenylsilyloxypropan-2-ol

InChI

InChI=1S/C21H22O2Si/c1-18(22)17-23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3/t18-/m0/s1

InChI Key

ZWIUAQXBOJMKAV-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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